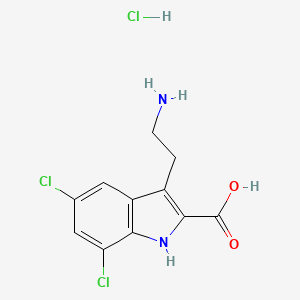

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O2.ClH/c12-5-3-7-6(1-2-14)10(11(16)17)15-9(7)8(13)4-5;/h3-4,15H,1-2,14H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALUYXFAGLZFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=C(N2)C(=O)O)CCN)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332530-43-4 | |

| Record name | 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5,7-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

- Halogenation of the indole core to introduce 5,7-dichloro substituents.

- Functionalization at the 2-position to install the carboxylic acid group.

- Introduction of the 3-(2-aminoethyl) side chain via nucleophilic substitution or reductive amination.

- Formation of the hydrochloride salt to enhance compound properties.

Detailed Synthetic Routes and Reaction Conditions

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation of indole core at positions 5 and 7 | Chlorination using Cl₂ or SO₂Cl₂ under controlled temperature and pH | Avoids over-halogenation; ensures selective dichlorination |

| 2 | Introduction of 2-carboxylic acid group | Formylation (e.g., Vilsmeier–Haack reaction) followed by oxidation | Formylation adds aldehyde at C2, oxidized to carboxylic acid |

| 3 | Esterification of carboxylic acid (optional intermediate) | Acid catalysis with concentrated sulfuric acid | Facilitates subsequent substitution reactions |

| 4 | Introduction of 3-(2-aminoethyl) substituent | Nucleophilic substitution or reductive amination using appropriate amine precursors | Can be performed on ester or acid form |

| 5 | Hydrochloride salt formation | Treatment of free base with HCl in polar solvents such as ethanol | Improves solubility and stability for research use |

Representative Synthetic Route Example

A representative synthesis starts with a suitably substituted indole intermediate:

Halogenation: The indole is selectively chlorinated at C5 and C7 using chlorine gas or sulfuryl chloride in a solvent such as dichloromethane under controlled temperature to prevent overreaction.

Carboxylation: The 2-position is functionalized by formylation using Vilsmeier–Haack reagent (POCl₃/DMF), followed by oxidation of the aldehyde to the carboxylic acid using oxidants such as potassium permanganate or chromium-based reagents.

Side Chain Introduction: The 3-position is then substituted with a 2-aminoethyl group. This can be achieved via nucleophilic substitution on a 3-halogenated intermediate or reductive amination with an appropriate aldehyde and ethylenediamine derivative.

Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in ethanol or other polar solvents, yielding the final compound as a stable, soluble hydrochloride salt.

Industrial Production Considerations

Scale-up: Industrial synthesis employs optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and automated synthesis platforms.

Reaction Medium: Mixtures of industrial methylated spirits (IMS) and water in varying ratios (e.g., 1:2 v/v) are used as solvents to balance solubility and reaction efficiency.

pH Control: Use of pH modifiers such as disodium hydrogen phosphate (0.1 to 0.35 molar equivalents) helps maintain optimal pH to avoid side reactions and improve product quality.

Purification: The aqueous phase is washed with dichloromethane and treated with potassium carbonate solutions to remove impurities before isolation of the product.

Chemical Reaction Analysis

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Halogenation | Cl₂, SO₂Cl₂ | Controlled temperature, solvent (e.g., DCM) | Selective 5,7-dichloro substitution |

| Formylation | POCl₃, DMF (Vilsmeier–Haack) | Room temperature to mild heating | Introduction of aldehyde at C2 |

| Oxidation | KMnO₄, CrO₃ | Acidic or neutral conditions | Conversion of aldehyde to carboxylic acid |

| Nucleophilic substitution | 2-aminoethylamine or derivatives | Polar solvents, controlled pH | Installation of 3-(2-aminoethyl) side chain |

| Salt formation | HCl in ethanol or water | Ambient temperature | Formation of hydrochloride salt |

Research Findings on Preparation Optimization

Selective Halogenation: Controlled halogenation avoids polyhalogenation and degradation of the indole ring, critical for maintaining biological activity.

Esterification as Intermediate: Temporary esterification of the carboxylic acid improves the efficiency of substitution reactions at the 3-position.

Use of Palladium-Catalyzed Coupling: Buchwald–Hartwig amination has been employed for introducing amino substituents at the 3-position in related indole derivatives, enhancing reaction yields and selectivity.

pH Modifiers: Disodium hydrogen phosphate is preferred for maintaining reaction pH, optimizing the yield and purity during the amination step.

Solvent Systems: Industrial methylated spirits mixed with water provide an effective medium balancing solubility and reaction kinetics.

Summary Table of Preparation Parameters

| Parameter | Details | Impact on Synthesis |

|---|---|---|

| Halogenation Agent | Cl₂ or SO₂Cl₂ | Selectivity for 5,7-dichloro substitution |

| Formylation Reagent | POCl₃/DMF (Vilsmeier–Haack) | Efficient C2 functionalization |

| Oxidizing Agent | KMnO₄ or CrO₃ | High yield conversion to carboxylic acid |

| Amination Method | Nucleophilic substitution or Buchwald–Hartwig | High selectivity and yield of 3-(2-aminoethyl) group |

| pH Modifier | Disodium hydrogen phosphate | Controls pH, prevents side reactions |

| Solvent System | IMS/water mixtures (1:2 v/v) | Optimizes solubility and reaction rate |

| Salt Formation | HCl in ethanol | Enhances solubility and stability |

Structural Validation Techniques

To confirm the identity and purity of the synthesized compound, the following analytical methods are standard:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify substitution patterns and side chain incorporation.

High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with C₁₁H₁₁Cl₂N₂O₂·HCl.

Elemental Analysis: Validates chlorine and nitrogen content.

X-ray Crystallography: Provides definitive structural confirmation when crystals are available.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized indole compounds .

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have highlighted the effectiveness of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, an enzyme crucial for the viral replication process.

- Mechanism of Action : The compound has been shown to bind to the active site of HIV-1 integrase by chelating magnesium ions, which are essential for the enzyme's activity. This binding interferes with the strand transfer process, effectively inhibiting viral replication .

- Efficacy : In a study, derivatives of this compound exhibited IC50 values ranging from 0.13 μM to 6.85 μM against integrase, indicating strong inhibitory effects compared to the parent compound. Structural modifications at specific positions on the indole core significantly enhanced antiviral activity, demonstrating the compound's potential as a scaffold for developing new antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid derivatives.

| Modification Position | Description | Effect on Activity |

|---|---|---|

| C2 | Carboxyl group modifications | Improved binding affinity |

| C3 | Long-chain substitutions | Enhanced hydrophobic interactions |

| C6 | Halogenated anilines | Increased π-π stacking with viral DNA |

These modifications have been systematically explored to enhance the binding efficiency and overall antiviral potency of the derivatives .

Other Biological Activities

Beyond its antiviral properties, 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride may exhibit other biological activities:

- Antioxidant Properties : Some indole derivatives have shown antioxidant capabilities that could be beneficial in reducing oxidative stress in various biological systems.

- Potential in Cancer Therapy : The compound's structural features may also lend themselves to exploration in cancer therapeutics, particularly in targeting specific pathways involved in tumor growth and metastasis.

Case Studies and Research Findings

Several case studies have documented the efficacy and potential applications of this compound:

- Inhibition of HIV Integrase : A detailed study demonstrated that optimized derivatives not only inhibited integrase but also provided insights into their binding conformations and interactions with viral components .

- Comparative Studies : Research comparing various indole-based compounds revealed that modifications at specific sites could lead to substantial differences in biological activity, emphasizing the importance of SAR studies in drug design.

Mecanismo De Acción

The mechanism of action of 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Effects and Structural Variations

Key structural analogues and their differentiating features are summarized below:

Key Observations:

- Chlorine vs.

- Aminoethyl Side Chain: Present in both the main compound and 5-bromotryptamine, this group supports hydrogen bonding but differs in halogen placement (5,7-Cl vs. 5-Br), impacting steric and electronic profiles .

- Carboxylic Acid Functionality : Common to all listed indole-2-carboxylic acids, this group aids in solubility and salt formation, crucial for purification and formulation .

Physicochemical and Spectral Properties

- NMR Shifts : reports δ 102.68 (C-3) and δ 109.42 (C-7) in a nitro-substituted indole, whereas dichloro substituents in the main compound would cause downfield shifts due to electron withdrawal .

- Mass Spectrometry : High-resolution MS (e.g., HRMS in ) confirms molecular weights, critical for validating halogenated indoles .

Actividad Biológica

3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antiviral therapy. This article explores the biological activity associated with this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound is characterized by the following formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁Cl₂N₂O₂HCl |

| Molecular Weight | 284.1 g/mol |

| CAS Number | 1332530-43-4 |

| MDL Number | MFCD18071315 |

| Hazard Classification | Irritant |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of indole-2-carboxylic acid can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The mechanism involves the activation of caspases and cell cycle arrest at the G1 phase .

- Antiviral Activity : The indole scaffold has been recognized for its ability to inhibit HIV integrase. Compounds with similar structures have demonstrated significant inhibitory effects on viral replication .

Anticancer Studies

A notable study evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicated:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and HCT-116 (colon cancer).

- IC50 Values : The compound exhibited IC50 values in the micromolar range, suggesting potent cytotoxicity. For example, derivatives showed IC50 values ranging from 0.48 µM to 5.13 µM against MCF-7 and HCT-116 cells .

The following table summarizes the IC50 values for various derivatives tested:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.48 |

| Derivative A | HCT-116 | 1.93 |

| Derivative B | U-937 | 2.84 |

Antiviral Studies

Research focusing on the antiviral properties of indole derivatives highlighted their ability to inhibit HIV integrase:

- Mechanism : The indole nucleus chelates with Mg²⁺ ions in the active site of integrase, disrupting viral replication .

- IC50 Values : Some derivatives showed IC50 values as low as 3.11 µM against integrase activity, indicating potential as antiviral agents .

Case Study 1: Induction of Apoptosis in MCF-7 Cells

A detailed investigation into the effects of this compound on MCF-7 cells revealed that treatment resulted in significant apoptosis induction. Flow cytometry analysis demonstrated an increase in caspase activity and cell cycle arrest.

Case Study 2: Inhibition of HIV Integrase

In vitro studies demonstrated that certain derivatives effectively inhibited HIV integrase activity, showcasing a promising avenue for developing new antiviral therapies.

Q & A

Q. What are the optimized synthetic routes for 3-(2-aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride?

The compound can be synthesized via multi-step reactions. First, introduce the 5,7-dichloro substituents to the indole backbone using halogenation under controlled conditions (e.g., Cl₂ or SO₂Cl₂). The 2-carboxylic acid group is typically added via formylation followed by oxidation, as seen in analogous indole derivatives . The 2-aminoethyl side chain can be introduced through nucleophilic substitution or reductive amination of a pre-functionalized intermediate. Final hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol). Critical steps include monitoring reaction pH and temperature to avoid side reactions like over-halogenation or ester hydrolysis .

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation requires a combination of:

- NMR spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., 5,7-dichloro groups) and the aminoethyl side chain.

- Mass spectrometry (HRMS) : Confirm molecular weight (theoretical molecular formula: C₁₁H₁₁Cl₂N₂O₂·HCl).

- Elemental analysis : Validate Cl and N content.

- X-ray crystallography (if crystals are obtainable): Resolve the indole backbone and hydrochloride salt configuration .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of the 2-aminoethyl substituent?

Competing reactions like over-alkylation or polymerization are minimized by:

- Using bulky protecting groups (e.g., Boc) for the amine during alkylation.

- Employing low-temperature conditions (−10°C to 0°C) for nucleophilic substitutions.

- Optimizing stoichiometry (e.g., limiting excess alkylating agents) and reaction time. Post-synthesis, purification via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization (acetic acid/water mixtures) isolates the target compound .

Q. How does the 5,7-dichloro substitution influence the compound’s electronic properties and reactivity?

The electron-withdrawing Cl groups at positions 5 and 7:

- Reduce electron density on the indole ring, stabilizing intermediates in electrophilic substitutions.

- Direct subsequent reactions to the less deactivated 3-position (aminoethyl side chain). Computational studies (DFT calculations) can map frontier molecular orbitals to predict reactivity trends . Experimental validation includes kinetic studies of halogen displacement or coupling reactions under varying conditions.

Q. What contradictions exist in reported bioactivity data for structurally related indole derivatives?

Discrepancies arise in:

- Antimicrobial activity : Some studies report potent inhibition against Gram-positive bacteria, while others show no activity. These may stem from differences in bacterial strain selection or assay protocols (e.g., broth microdilution vs. disk diffusion) .

- Enzyme inhibition : Variability in IC₅₀ values for kinase inhibitors could reflect divergent purity standards (e.g., HPLC ≥95% vs. crude samples) or solvent effects in enzymatic assays .

Methodological Guidance

Q. How to design stability studies for this compound under physiological conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.

- Light sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Use SwissADME or pkCSM to estimate:

- Lipophilicity (LogP): Affects membrane permeability.

- Solubility : Critical for bioavailability.

- Metabolic pathways : Cytochrome P450 interactions. Experimental validation via in vitro hepatocyte assays or microsomal stability tests is essential to confirm predictions .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar indole derivatives?

Yield discrepancies (e.g., 40% vs. 70%) may arise from:

- Reagent purity : Impurities in starting materials (e.g., 5,7-dichloroindole) reduce efficiency.

- Workup protocols : Differences in recrystallization solvents (e.g., DMF vs. acetic acid) impact recovery rates.

- Catalyst selection : Palladium vs. copper catalysts in cross-coupling steps alter reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.